molecular formula C15H21N5O2S B2533806 4-propyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034612-15-0

4-propyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2533806
CAS No.: 2034612-15-0
M. Wt: 335.43
InChI Key: CSECSKBPLYTJSV-UHFFFAOYSA-N
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Description

4-propyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibitors

Research on pyrazole derivatives, including structures similar to the specified compound, has demonstrated potential as inhibitors of photosynthetic electron transport. These compounds show inhibitory properties that could compare to commercial herbicides, indicating their role in plant biology and agricultural applications. The study involved an in-depth analysis of structure-activity relationships, suggesting that the electrostatic properties of these compounds are crucial for their inhibitory potential (Vicentini et al., 2005).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural motifs with the query compound, were tested against Mycobacterium tuberculosis. The study aimed to improve cellular permeability and bioavailability, showing that these compounds have promising antimycobacterial activities. This finding is significant for developing new treatments against tuberculosis (Gezginci et al., 1998).

Antibacterial Agents

A novel class of compounds, incorporating the pyrazole moiety and demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, was synthesized and evaluated. The study highlighted the potential of these compounds as antibacterial agents, with some showing significant potency at non-cytotoxic concentrations (Palkar et al., 2017).

Cytotoxicity Studies

Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives investigated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the potential anticancer applications of compounds with the pyrazole core, offering insights into their therapeutic prospects (Hassan et al., 2014).

Protoporphyrinogen Oxidase Inhibitors

A series of pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives were synthesized and evaluated for their herbicidal activity and inhibition against protoporphyrinogen oxidase. The study provided valuable data on the structure-activity relationship, with certain compounds showing high activity levels. These findings are relevant for agricultural sciences, particularly in the development of new herbicides (Li et al., 2008).

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-2-5-13-14(23-19-18-13)15(21)17-11-8-16-20(9-11)10-12-6-3-4-7-22-12/h8-9,12H,2-7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSECSKBPLYTJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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